![molecular formula C19H20N2O3S B5726398 N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5726398.png)
N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
TAK-659 binds irreversibly to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. It has also been shown to decrease the levels of various cytokines and chemokines involved in the tumor microenvironment. TAK-659 has been well-tolerated in preclinical studies, with minimal toxicity observed.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its irreversible binding to the active site of BTK. However, the irreversible binding of TAK-659 to BTK can also be a limitation, as it may lead to prolonged inhibition of BTK signaling and potential toxicity.
Future Directions
Several potential future directions for TAK-659 include its evaluation in combination with other targeted therapies or chemotherapy in B-cell malignancies. Additionally, TAK-659 may have potential in other B-cell disorders, such as autoimmune diseases. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of TAK-659 in these settings.
Synthesis Methods
TAK-659 can be synthesized through a multistep process involving the reaction of 4-acetylphenylamine with 2-thiophenecarboxylic acid, followed by the formation of an amide bond with piperidinecarboxylic acid. The final compound is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Multiple studies have demonstrated the efficacy of TAK-659 in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
properties
IUPAC Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(22)14-4-6-16(7-5-14)20-18(23)15-8-10-21(11-9-15)19(24)17-3-2-12-25-17/h2-7,12,15H,8-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSKYQMSJWRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.